

Application Notes: Immunohistochemical Detection of AR-V7 in Tissue Samples

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Compound of Interest

Compound Name: AR7

Cat. No.: B605561

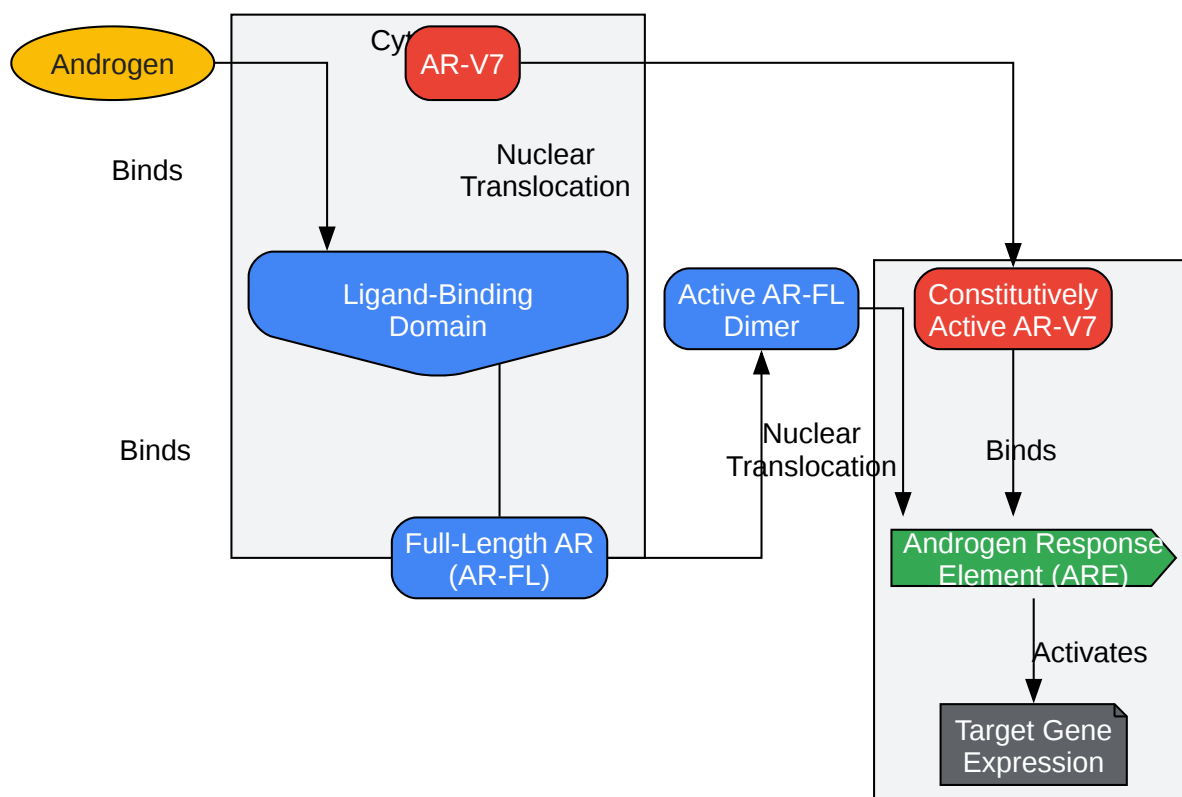
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Introduction

Androgen Receptor splice variant 7 (AR-V7) is a truncated, constitutively active form of the androgen receptor that lacks the ligand-binding domain. Its expression in prostate cancer tissue is a critical biomarker associated with resistance to androgen receptor signaling inhibitors, such as enzalutamide and abiraterone.[1][2] Accurate detection of AR-V7 protein in tumor tissue via immunohistochemistry (IHC) is therefore essential for both prognostic assessment and potentially for guiding therapeutic decisions. This document provides a detailed protocol for the IHC staining of AR-V7 in formalin-fixed, paraffin-embedded (FFPE) tissue samples, based on validated methods from recent research.

Biological Context and Signaling

The full-length androgen receptor (AR-FL) is a ligand-activated transcription factor. In the canonical signaling pathway, androgens like testosterone bind to the ligand-binding domain of AR-FL, leading to its dimerization, nuclear translocation, and the activation of target genes that promote cell growth and survival. AR-V7, lacking the ligand-binding domain, is constitutively localized to the nucleus and can activate AR target genes independently of androgens, thus driving tumor progression in a castrate-resistant manner. The subcellular localization of AR-V7 staining, whether nuclear, cytoplasmic, or in granular cytoplasmic structures, may hold distinct prognostic significance.[3][4][5]



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Figure 1: Simplified diagram of full-length AR and AR-V7 signaling pathways.

Detailed Immunohistochemistry Protocol for AR-V7

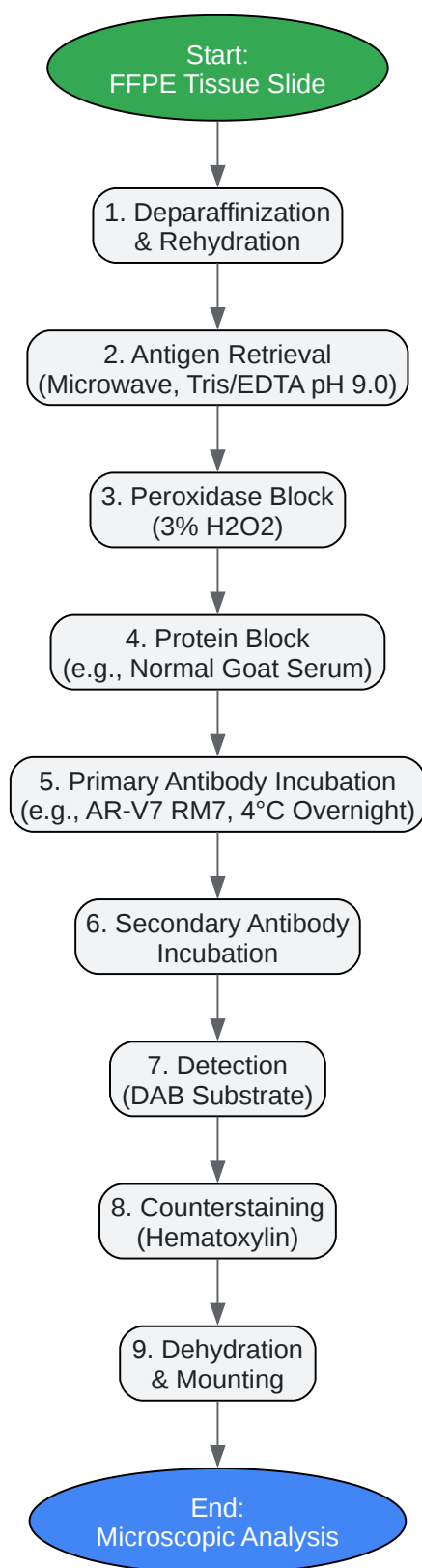
This protocol is intended for the detection of AR-V7 in human FFPE tissue sections.

1. Materials and Reagents

- FFPE tissue sections (4-5 μm) on charged slides
- Xylene or equivalent clearing agent

- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer: Tris/EDTA Buffer, pH 9.0
- Wash Buffer: Phosphate-Buffered Saline with Tween 20 (PBST)
- Hydrogen Peroxide Block (3%)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
- Primary Antibodies (see Table 1)
- HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse, as appropriate)
- DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
- Hematoxylin Counterstain
- Mounting Medium

2. Experimental Workflow



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Figure 2: Standard workflow for AR-V7 immunohistochemistry.

3. Step-by-Step Procedure

3.1. Deparaffinization and Rehydration

- Immerse slides in Xylene: 2 changes for 5 minutes each.
- Transfer slides to 100% Ethanol: 2 changes for 3 minutes each.
- Transfer slides to 95% Ethanol: 1 change for 3 minutes.
- Transfer slides to 70% Ethanol: 1 change for 3 minutes.
- Rinse slides in deionized water for 5 minutes.

3.2. Antigen Retrieval

- Place slides in a staining jar containing Tris/EDTA buffer (pH 9.0).
- Microwave the slides until the buffer begins to boil.
- Reduce power and gently boil for 10-15 minutes.
- Allow slides to cool in the buffer at room temperature for at least 20 minutes.
- Rinse slides with PBST.

3.3. Staining

- Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBST.
- Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody: Drain blocking buffer and apply the diluted primary AR-V7 antibody (see Table 1). Incubate overnight at 4°C in a humidified chamber.
- Washing: Rinse slides with PBST: 3 changes for 5 minutes each.

- Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
- Washing: Rinse slides with PBST: 3 changes for 5 minutes each.
- Detection: Apply DAB substrate-chromogen solution and incubate for 2-10 minutes, or until desired brown staining intensity is observed. Monitor development under a microscope.
- Stop Reaction: Immerse slides in deionized water to stop the reaction.

3.4. Counterstaining and Mounting

- Counterstain with Hematoxylin for 30-60 seconds.
- "Blue" the stain by rinsing in running tap water.
- Dehydrate the sections through graded alcohols (70%, 95%, 100% Ethanol) and clear in xylene.
- Coverslip the slides using a permanent mounting medium.[\[6\]](#)

4. Data Presentation: Antibodies and Controls

The choice of primary antibody is a critical parameter. The RM7 clone has been noted for its high specificity in multiple studies.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 1: Primary Antibodies for AR-V7 IHC

Antibody Clone	Type	Source	Reported Dilution
RM7	Recombinant Rabbit Monoclonal	RevMAb Biosciences	1:50 to 1:500 [9]
EPR15656	Rabbit Monoclonal	Abcam	1:200 [9]
AG10008	Monoclonal Mouse	Precision Antibody	1:40 [5] [10]

Table 2: Control Tissues for Protocol Validation

Control Type	Recommended Tissue/Cell Line
Positive Control	VCaP Castration-Resistant Prostate Cancer (CRPC) xenografts[6]
Negative Control	PC3 prostate cancer cell line (lacks AR expression)[11]
Internal Control	Normal prostate tissue within the sample

5. Interpretation and Scoring

AR-V7 expression should be evaluated by a qualified pathologist. Staining can be observed in the nucleus, cytoplasm, or in a granular cytoplasmic pattern.[4][5] A semi-quantitative H-score is commonly used for analysis, which incorporates both the intensity of staining and the percentage of positive tumor cells.[2][6][9]

- H-Score Calculation: $H\text{-Score} = \sum (\text{Intensity Score} \times \text{Percentage of Cells})$
 - Intensity Score: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
 - Percentage of Cells: 0-100%.
 - The final H-score ranges from 0 to 300.

The threshold for positivity should be established based on clinical correlation studies. For instance, nuclear AR-V7 expression has been significantly associated with the progression from hormone-sensitive to castration-resistant prostate cancer.[2][12]

Disclaimer: This protocol provides a general guideline. Researchers should optimize incubation times, antibody concentrations, and other parameters for their specific experimental conditions and reagents. Analytical validation of the chosen antibody is crucial for reliable results.[7]

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